An In-depth Technical Guide to 2,3-Dichloropyrido[2,3-b]pyrazine
An In-depth Technical Guide to 2,3-Dichloropyrido[2,3-b]pyrazine
CAS Number: 25710-18-3
This technical guide provides a comprehensive overview of 2,3-Dichloropyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and derivatization, and its applications in the development of novel therapeutics.
Core Properties and Data
2,3-Dichloropyrido[2,3-b]pyrazine is a solid, typically appearing as a white powder, and serves as a crucial intermediate in organic synthesis.[1][2] Its molecular structure, featuring a fused pyridine and pyrazine ring system with two reactive chlorine atoms, makes it a versatile building block for creating complex molecules with potential biological activity.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,3-Dichloropyrido[2,3-b]pyrazine is presented in the table below. These properties are essential for designing and executing chemical reactions, as well as for the purification and storage of the compound.
| Property | Value | Reference(s) |
| CAS Number | 25710-18-3 | [3][4][5] |
| Molecular Formula | C₇H₃Cl₂N₃ | [3][4][5] |
| Molecular Weight | 200.02 g/mol | [3][4][5] |
| Appearance | White powder | [1] |
| Purity | Typically ≥95% or ≥99% | [1] |
| Predicted Melting Point | ~103.39°C | [1] |
| Predicted Boiling Point | ~282.3°C at 760 mmHg | [1] |
| Predicted Density | ~1.6 g/cm³ | [1] |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | [3] |
| Predicted LogP | 2.3316 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
Spectral Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.97768 |
| [M+Na]⁺ | 221.95962 |
| [M-H]⁻ | 197.96312 |
| [M+NH₄]⁺ | 217.00422 |
| [M+K]⁺ | 237.93356 |
Synthesis and Reactivity
The synthesis of the pyrido[2,3-b]pyrazine core and its derivatives is a critical aspect of its utility. While a specific, detailed experimental protocol for the direct synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine is not extensively documented in a single source, a general understanding can be derived from multicomponent synthesis strategies for related compounds.
General Synthetic Approach
A plausible synthetic route to the pyrido[2,3-b]pyrazine scaffold involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of derivatives, a multicomponent reaction can be employed.
Experimental Protocol: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives [6]
This protocol describes a general method for synthesizing substituted pyrido[2,3-b]pyrazine derivatives, which can be adapted for various starting materials.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).
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Solvent and Catalyst: Add 10 mL of ethanol as the solvent and 20 mol% of p-toluenesulfonic acid (p-TSA) as the catalyst.
-
Reaction Conditions: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product can then be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.
Caption: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.
Reactivity: Nucleophilic Substitution
The two chlorine atoms on the pyrazine ring of 2,3-Dichloropyrido[2,3-b]pyrazine are susceptible to nucleophilic substitution, making it a valuable precursor for a wide range of derivatives.
Experimental Protocol: General Nucleophilic Substitution
The following is a generalized protocol based on reactions of similar chloropyrazines.[7]
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Reaction Setup: Dissolve 2,3-Dichloropyrido[2,3-b]pyrazine in a suitable aprotic solvent (e.g., DMF, DMSO, or THF) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) to the reaction mixture. A base (e.g., triethylamine, potassium carbonate) may be required to facilitate the reaction.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated depending on the reactivity of the nucleophile.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Caption: Nucleophilic substitution on 2,3-Dichloropyrido[2,3-b]pyrazine.
Applications in Drug Development
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, and 2,3-Dichloropyrido[2,3-b]pyrazine serves as a key starting material for the synthesis of various biologically active molecules.
Antiviral Agents: HCMV Polymerase Inhibitors
Derivatives of 2,3-Dichloropyrido[2,3-b]pyrazine have been investigated as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[3][8] These compounds offer a promising avenue for the treatment of HCMV infections, particularly in immunocompromised patients. The mechanism of action involves the inhibition of the viral DNA polymerase, which is essential for viral replication.
Caption: Inhibition of HCMV replication by a pyrido[2,3-b]pyrazine derivative.
Pain Management: TRPV1 Antagonists
The pyrido[2,3-b]pyrazine core has been successfully employed to develop antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[9][10] TRPV1 is a non-selective cation channel involved in the sensation of pain and heat. By blocking this channel, these compounds have the potential to be effective analgesics. A key advantage of the pyrido[2,3-b]pyrazine scaffold in this context is its reduced potential for the formation of reactive metabolites compared to earlier generations of TRPV1 antagonists based on a 1,8-naphthyridine core.[10]
Caption: Mechanism of action of a pyrido[2,3-b]pyrazine-based TRPV1 antagonist.
Antibacterial and Other Activities
The pyrido[2,3-b]pyrazine scaffold has also been explored for its potential antibacterial activity.[11][12] Furthermore, derivatives have been synthesized and investigated for a range of other biological activities, including their use in electrochemical DNA sensing and their nonlinear optical properties.[13]
Conclusion
2,3-Dichloropyrido[2,3-b]pyrazine is a valuable and versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. Its straightforward reactivity, particularly in nucleophilic substitution reactions, allows for the synthesis of a diverse library of derivatives. The demonstrated biological activities of these derivatives, including antiviral and analgesic properties, underscore the importance of this scaffold in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.
References
- 1. PubChemLite - 2,3-dichloropyrido[2,3-b]pyrazine (C7H3Cl2N3) [pubchemlite.lcsb.uni.lu]
- 2. Pyrazine, 2,3-dichloro- [webbook.nist.gov]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dichloropyrido[2,3-b]pyrazine | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
